[(4-Methoxy-3-methylphenyl)sulfonyl]indoline
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Overview
Description
[(4-Methoxy-3-methylphenyl)sulfonyl]indoline is a chemical compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a methoxy group and a methyl group attached to a benzenesulfonyl moiety, which is further connected to a dihydroindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxy-3-methylphenyl)sulfonyl]indoline typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-3-methylbenzenesulfonyl chloride and 2,3-dihydro-1H-indole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxy-3-methylphenyl)sulfonyl]indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
[(4-Methoxy-3-methylphenyl)sulfonyl]indoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-Methoxy-3-methylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxy-3-methylbenzenesulfonyl)-piperidine: Shares the benzenesulfonyl moiety but differs in the heterocyclic structure.
4-methoxy-3-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
[(4-Methoxy-3-methylphenyl)sulfonyl]indoline is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its dihydroindole structure differentiates it from other sulfonyl compounds, providing unique reactivity and biological activities.
Properties
Molecular Formula |
C16H17NO3S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H17NO3S/c1-12-11-14(7-8-16(12)20-2)21(18,19)17-10-9-13-5-3-4-6-15(13)17/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
MOBXHKDKYFECJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Origin of Product |
United States |
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